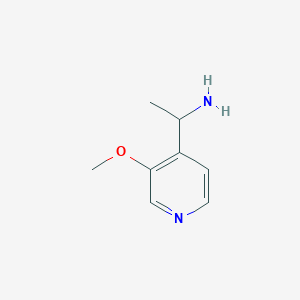

1-(3-Methoxypyridin-4-yl)ethan-1-amine

Description

BenchChem offers high-quality 1-(3-Methoxypyridin-4-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxypyridin-4-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methoxypyridin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(9)7-3-4-10-5-8(7)11-2/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYWKJVISYBWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196733-04-6 | |

| Record name | 1-(3-methoxypyridin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 1-(3-Methoxypyridin-4-yl)ethan-1-amine in Medicinal Chemistry

Part 1: Executive Summary & Structural Significance

In the landscape of modern drug discovery, 1-(3-Methoxypyridin-4-yl)ethan-1-amine represents a high-value "privileged scaffold." Unlike simple pyridine derivatives, the introduction of the methoxy group at the ortho position (C3) relative to the ethylamine side chain (C4) imparts unique electronic and steric properties that are critical for optimizing pharmacokinetics (PK) and binding affinity.

This guide serves as a technical manual for the synthesis, resolution, and application of this building block. It moves beyond basic catalog data to provide actionable protocols for incorporating this moiety into kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD) campaigns.

Core Value Proposition

-

Metabolic Blocking: The C3-methoxy group blocks a common site of oxidative metabolism (P450-mediated hydroxylation) on the pyridine ring.

-

Conformational Locking: The steric bulk of the methoxy group restricts the rotation of the ethylamine side chain, potentially pre-organizing the molecule for active site binding (the "ortho effect").

-

Basicity Modulation: The electron-donating methoxy group subtly increases the electron density of the pyridine ring, modulating the pKa of the pyridine nitrogen (

) compared to unsubstituted analogs.

Part 2: Chemical Profile[1][2]

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 1-(3-methoxypyridin-4-yl)ethan-1-amine | |

| Molecular Formula | C | |

| Molecular Weight | 152.19 g/mol | |

| CAS Number | 1196733-04-6 | Generally refers to the racemate |

| Appearance | Pale yellow to brown oil | Hygroscopic; absorbs CO |

| Boiling Point | ~240°C (Predicted) | Distillable under high vacuum |

| pKa (Pyridine N) | ~5.2 - 5.8 | Protonates at physiological pH (partial) |

| pKa (Amine N) | ~9.5 | Fully protonated at physiological pH |

| Solubility | DMSO, MeOH, DCM, Water | High water solubility (polar) |

Part 3: Synthetic Methodologies

For drug development, the enantiopure form is almost exclusively required. While the CAS 1196733-04-6 often denotes the racemate, we present two distinct workflows: a scalable racemic route and a high-fidelity asymmetric route using Ellman’s auxiliary.

Workflow A: Scalable Racemic Synthesis (High Throughput)

Best for: Initial fragment screening and generation of racemic standards.

Precursor: 1-(3-methoxypyridin-4-yl)ethan-1-one (Commercially available or synthesized via Friedel-Crafts/Grignard).

-

Oximation:

-

React ketone with hydroxylamine hydrochloride (

) and sodium acetate in EtOH/H -

Endpoint: LCMS monitoring for conversion to oxime (M+1 = 167).

-

-

Reduction:

-

Catalytic Hydrogenation: H

(50 psi), 10% Pd/C in MeOH. -

Alternative (Chemical): Zinc dust in Acetic Acid (Zn/AcOH) if halogen substituents are present elsewhere that might reduce under H

.

-

-

Isolation:

-

Basify with NaOH to pH > 12. Extract with DCM.

-

Convert to dihydrochloride salt (HCl/Dioxane) for storage.

-

Workflow B: Asymmetric Synthesis (Ellman’s Auxiliary)

Best for: Lead optimization requiring >98% ee (enantiomeric excess).

This protocol ensures the production of the specific (

Protocol:

-

Condensation:

-

Diastereoselective Reduction:

-

Cool to -48°C. Add L-Selectride or NaBH

. -

Causality: The bulky tert-butyl group directs the hydride attack from the less hindered face, establishing the chiral center.

-

-

Deprotection:

-

Treat with 4M HCl in Dioxane/MeOH.

-

Result: Cleavage of the sulfinyl group yields the chiral amine hydrochloride.

-

Visualization: Synthetic Decision Matrix

Figure 1: Synthetic decision tree comparing racemic bulk synthesis vs. asymmetric synthesis for medicinal chemistry applications.

Part 4: Applications in Drug Design (SAR)

The 1-(3-methoxypyridin-4-yl)ethan-1-amine moiety is rarely a "silent" bystander. It actively contributes to the binding thermodynamics of the ligand.

Kinase Inhibition (Hinge Binding)

In many kinase inhibitors, the pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the hinge region of the ATP binding site.

-

The Methoxy Role: The C3-methoxy group can induce a twisted conformation relative to the core scaffold (atropisomerism potential). This prevents "flat" binding, which can improve selectivity against off-target kinases that require planar inhibitors.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<160 Da) and high solubility.

-

Fragment Evolution: The primary amine serves as a vector for growth. It is typically coupled via amide bond formation or reductive amination to larger aromatic cores.

-

Self-Validating QC: When using this fragment, monitor the

H NMR signal of the methoxy group (

Visualization: SAR Logic Flow

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of specific pharmacophores within the molecule.

Part 5: Handling & Safety Protocol

Signal Word: DANGER (Corrosive, Irritant)

-

Storage:

-

Store as the HCl salt whenever possible. The free base is an amine that absorbs CO

to form carbamates, degrading purity. -

Temperature: 2-8°C (Desiccated).

-

-

Handling:

-

Use a fume hood.

-

Avoid contact with strong oxidizing agents.

-

Incompatibility: Reacts violently with acid chlorides and anhydrides (unless this is the intended reaction).

-

-

Disposal:

-

Neutralize with dilute HCl before disposal into organic waste streams containing nitrogen.

-

References

-

Sigma-Aldrich. 1-(3-methoxypyridin-4-yl)ethan-1-amine Product Page. Retrieved from (Note: Search CAS 1196733-04-6).

-

PubChem. Compound Summary for CID 75488611: 1-(3-methoxypyridin-4-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from .

-

Enamine Store. Building Block: 1-(3-methoxypyridin-4-yl)ethan-1-amine. Retrieved from .[3]

- Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. (General reference for the asymmetric protocol cited in Part 3).

-

Anax Laboratories. Product 1196733-04-6 Specifications. Retrieved from .

Sources

- 1. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]

- 2. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(3-methoxypyridin-4-yl)ethan-1-amine | 1196733-04-6 [sigmaaldrich.com]

An In-Depth Technical Guide to 1-(3-methoxy-4-pyridinyl)ethanamine: A Privileged Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(3-methoxy-4-pyridinyl)ethanamine, a heterocyclic amine of significant interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes established chemical principles and general methodologies to present its chemical structure, plausible synthetic routes, expected analytical characteristics, and potential applications in medicinal chemistry. The strategic incorporation of a methoxypyridine core and a chiral ethylamine side chain designates this molecule as a privileged scaffold, offering a unique combination of physicochemical properties and biological relevance. This document aims to serve as a foundational resource, empowering researchers to explore the therapeutic potential of this and related compounds.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a cornerstone in the architecture of numerous natural products and a vast array of pharmaceutical agents.[1][2] Its presence is integral to the therapeutic effect of many commercially successful drugs. The nitrogen atom within the heterocycle acts as a hydrogen bond acceptor and can significantly influence the polarity, solubility, and metabolic stability of a molecule.[3] The strategic functionalization of the pyridine scaffold allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.

Specifically, the methoxypyridine motif has garnered considerable attention in drug discovery. The methoxy group can modulate the electronic properties of the pyridine ring, influence binding interactions with biological targets, and improve metabolic stability and blood-brain barrier permeability.[4][5] Furthermore, the incorporation of a chiral center, as seen in the 1-aminoethyl substituent of 1-(3-methoxy-4-pyridinyl)ethanamine, is of paramount importance in modern drug design. The stereochemistry of a drug molecule can dramatically impact its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects.[6][7][8][9][10]

This guide focuses on the specific regioisomer 1-(3-methoxy-4-pyridinyl)ethanamine, a molecule that synergistically combines the advantageous features of a methoxypyridine core and a chiral amine side chain.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-(3-methoxy-4-pyridinyl)ethanamine is characterized by a pyridine ring substituted with a methoxy group at the 3-position and an ethanamine group at the 4-position. The ethanamine moiety contains a chiral center at the carbon atom attached to the pyridine ring and the amino group.

Figure 1: Chemical structure of 1-(3-methoxy-4-pyridinyl)ethanamine.

Table 1: Physicochemical Properties of 1-(3-methoxy-4-pyridinyl)ethanamine

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | PubChem CID: 75488611 |

| Molecular Weight | 152.19 g/mol | PubChem CID: 75488611 |

| IUPAC Name | 1-(3-methoxypyridin-4-yl)ethan-1-amine | PubChem CID: 75488611 |

| SMILES | CC(C1=C(C=NC=C1)OC)N | PubChem CID: 75488611 |

| InChI | InChI=1S/C8H12N2O/c1-6(9)7-3-4-10-5-8(7)11-2/h3-6H,9H2,1-2H3 | PubChem CID: 75488611 |

| InChIKey | VHYWKJVISYBWPI-UHFFFAOYSA-N | PubChem CID: 75488611 |

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthetic route to 1-(3-methoxy-4-pyridinyl)ethanamine is through the reductive amination of the corresponding ketone, 1-(3-methoxy-4-pyridinyl)ethanone. This method is widely used for the synthesis of primary amines from ketones.[11][12] The synthesis can be envisioned as a two-step process starting from a suitable pyridine precursor.

Figure 2: Proposed synthetic workflow for 1-(3-methoxy-4-pyridinyl)ethanamine.

Synthesis of the Precursor: 1-(3-methoxy-4-pyridinyl)ethanone

The synthesis of the ketone precursor can be achieved through various methods, with a common approach being the reaction of an organometallic reagent with a suitable pyridine derivative.

Exemplary Protocol: Asymmetric Reductive Amination

The direct asymmetric reductive amination of ketones is a highly efficient method for producing chiral primary amines.[13][14] The following is a general, exemplary protocol that would require optimization for the specific substrate.

Materials:

-

1-(3-methoxy-4-pyridinyl)ethanone

-

Ammonium acetate (NH₄OAc)

-

[Ru(OAc)₂( (S)-BINAP)] (or other suitable chiral ruthenium catalyst)

-

2,2,2-Trifluoroethanol (TFE)

-

Hydrogen gas (H₂)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add 1-(3-methoxy-4-pyridinyl)ethanone (1.0 eq), ammonium acetate (2.0 eq), and the chiral ruthenium catalyst (e.g., 0.5-1 mol %).

-

Add degassed TFE as the solvent.

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50-60 bar).

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for a designated time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

-

The resulting product will be the acetate salt of the amine. To obtain the free amine, the reaction mixture can be concentrated, and the residue partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃).

-

The organic layer is then separated, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 1-(3-methoxy-4-pyridinyl)ethanamine.

Causality Behind Experimental Choices:

-

Chiral Ruthenium Catalyst: The use of a chiral catalyst, such as a Ru-BINAP complex, is crucial for inducing enantioselectivity in the reduction of the intermediate imine, leading to the formation of a single enantiomer of the final amine product.[13][14]

-

Ammonium Acetate: This serves as a convenient and stable source of ammonia for the in-situ formation of the imine.

-

Hydrogen Gas: Acts as the terminal reductant in the catalytic cycle.

-

TFE as Solvent: Trifluoroethanol is often an excellent solvent for reductive aminations, promoting both imine formation and the subsequent reduction.

Analytical Characterization

Due to the lack of published experimental data for 1-(3-methoxy-4-pyridinyl)ethanamine, this section provides predicted and expected analytical characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation. Online prediction tools can provide an estimate of the chemical shifts.[15][16][17]

Predicted ¹H NMR (in CDCl₃):

-

Pyridyl Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 (adjacent to N) is expected to be the most downfield, followed by the protons at C6 and C5.

-

Methine Proton (CH-NH₂): A quartet around δ 4.0-4.5 ppm, coupled to the adjacent methyl protons.

-

Methoxy Protons (OCH₃): A singlet around δ 3.8-4.0 ppm.[18][19][20]

-

Amine Protons (NH₂): A broad singlet that can appear over a wide range (δ 1.5-3.5 ppm) and is exchangeable with D₂O.

-

Methyl Protons (CH₃-CH): A doublet around δ 1.3-1.6 ppm, coupled to the methine proton.

Predicted ¹³C NMR (in CDCl₃):

-

Pyridyl Carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group (C3) and the carbon adjacent to the nitrogen (C2) will have characteristic shifts.[21][22]

-

Methine Carbon (CH-NH₂): A signal around δ 50-60 ppm.

-

Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm.

-

Methyl Carbon (CH₃-CH): A signal in the aliphatic region (δ 20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present.[23][24][25][26][27]

Expected IR Absorptions (cm⁻¹):

-

N-H Stretch (Amine): Two bands for a primary amine in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching).[26]

-

C-H Stretch (Aromatic): Above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Below 3000 cm⁻¹.

-

N-H Bend (Amine): Around 1580-1650 cm⁻¹.[24]

-

C=C and C=N Stretch (Pyridine Ring): In the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy): A strong absorption around 1250 cm⁻¹.

-

C-N Stretch (Amine): In the 1020-1250 cm⁻¹ region.[24]

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (152.19 g/mol ).

-

[M+H]⁺ Ion: In ESI-MS, a prominent peak at m/z 153.1.

-

Fragmentation: A characteristic fragmentation pattern for benzylamines is the loss of the amino group.[28][29][30][31][32] A major fragment would be expected from the loss of NH₂ (mass 16) or NH₃ from the protonated molecule, leading to a benzylic-type cation. Further fragmentation of the pyridine ring and the methoxy group would also be observed.

Applications in Drug Development

The structural motifs present in 1-(3-methoxy-4-pyridinyl)ethanamine suggest its potential as a valuable building block in the design of novel therapeutic agents.

-

CNS Disorders: The ability of substituted pyridines to cross the blood-brain barrier makes them attractive scaffolds for drugs targeting the central nervous system.[4]

-

Oncology: Pyridine and its derivatives are found in numerous anticancer agents, where they can interact with key enzymes and receptors involved in cancer progression.[1]

-

Infectious Diseases: The pyridine nucleus is a common feature in antibacterial and antifungal compounds.

-

Inflammatory Diseases: The anti-inflammatory properties of certain pyridine derivatives are well-documented.

The chiral nature of 1-(3-methoxy-4-pyridinyl)ethanamine allows for stereospecific interactions with biological targets, which can lead to improved potency and a better safety profile.[6][7][8][9][10]

Conclusion

1-(3-methoxy-4-pyridinyl)ethanamine represents a promising, yet underexplored, molecular scaffold for medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic strategy based on established methodologies, and a predicted analytical profile. The combination of a methoxypyridine core and a chiral amine side chain endows this molecule with desirable properties for the development of novel therapeutics. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the synthesis, characterization, and biological evaluation of this and related compounds, ultimately contributing to the advancement of pharmaceutical sciences.

References

- Flammang, R., Govaert, Y., & Ghosez, L. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 42(9), 1207-1216.

- Gopinathan, M. B., & Vairamani, M. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1276-1284.

- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.

- Gopinathan, M. B., & Vairamani, M. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology.

- University of Calgary. (n.d.). IR: amines.

- Flammang, R., Govaert, Y., & Ghosez, L. (2007). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.

- Li, G., & Wang, H. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 693-695.

- Gopinathan, M. B., & Vairamani, M. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.

- Ni, S., & Padial, N. M. (2020). A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. Accounts of Chemical Research, 53(4), 859-873.

- He, R., & Lectka, T. (2013). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. PMC.

- Patiny, L., & Zasso, M. (n.d.).

- Tan, X., Gao, S., Zeng, W., Xin, S., Yin, Q., & Zhang, X. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024-2027.

- NMRium. (n.d.). Predict - NMRium demo.

- Rogers, B. N., et al. (2020).

- Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor.

- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

- nmrshiftdb2. (2025).

- Chemistry Steps. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- Mestrelab. (2025). Download NMR Predict.

- Organic Chemistry Portal. (n.d.).

- LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines.

- Google Patents. (n.d.). WO2018060512A1 - Process for preparing chiral amines.

- Li, C., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(10), 3876-3880.

- ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4-Methoxypyridine(620-08-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum.

- SpectraBase. (n.d.). 4-Methoxypyridine - Optional[13C NMR] - Chemical Shifts.

- Organic Chemistry Data. (n.d.).

- Wikipedia. (n.d.).

- Sigma-Aldrich. (n.d.).

- University of Geneva. (2025). New class of chiral molecules offers strong stability for drug development.

- The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines [Video]. YouTube.

- Sadybekov, A., & Katritch, V. (2017). The Significance of Chirality in Drug Design and Development. PMC.

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997).

- Life Chemicals. (2024). Chirality Perspective in Drug Design and Development.

- Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advanced Pharmaceutical Research.

- Stoyanov, R., & Antonov, L. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Drug Development and Delivery. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D.

- Win, N. K. K., et al. (2021). Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. PubMed.

- Chiralpedia. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.

- Prachayasittikul, S., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901.

- R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

Sources

- 1. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. dovepress.com [dovepress.com]

- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]

- 9. pharma.researchfloor.org [pharma.researchfloor.org]

- 10. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Simulate and predict NMR spectra [nmrdb.org]

- 16. app.nmrium.com [app.nmrium.com]

- 17. PROSPRE [prospre.ca]

- 18. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]

- 19. 4-Methoxypyridine(620-08-6) 1H NMR [m.chemicalbook.com]

- 20. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR [m.chemicalbook.com]

- 21. spectrabase.com [spectrabase.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 24. orgchemboulder.com [orgchemboulder.com]

- 25. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. rockymountainlabs.com [rockymountainlabs.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchwith.stevens.edu [researchwith.stevens.edu]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

An In-depth Technical Guide to 3-Methoxypyridin-4-yl ethyl amine

The pyridine scaffold is a privileged heterocycle in modern drug discovery, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring.[1] The introduction of specific substitution patterns allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a specific, high-value building block: 3-Methoxypyridin-4-yl ethyl amine (IUPAC: 2-(3-methoxy-4-pyridinyl)ethanamine).

This compound uniquely combines three critical pharmacophoric elements:

-

A Pyridine Core: Providing a basic nitrogen atom for salt formation and key interactions with target proteins.

-

A 3-Methoxy Group: This electron-donating group modulates the pKa of the pyridine nitrogen and can act as a hydrogen bond acceptor. Its position influences the acidity of adjacent protons, a key consideration in synthesis and metabolism.[2]

-

A 4-Ethylamine Side Chain: This flexible, basic side chain is a classic feature of many biogenic amines and is instrumental for anchoring to acidic residues in enzyme active sites or receptor binding pockets.

The strategic arrangement of these groups makes 3-Methoxypyridin-4-yl ethyl amine a valuable starting point for the synthesis of novel therapeutics, particularly in oncology and neuroscience, where related structures have shown significant activity as enzyme inhibitors.[3][4] This guide provides a comprehensive overview of its properties, synthesis, analysis, and safe handling for researchers and drug development professionals.

Part 1: Physicochemical and Structural Properties

A molecule's biological activity is intrinsically linked to its physical properties. The data presented below provides the foundational knowledge required for designing synthetic routes, developing analytical methods, and predicting the compound's behavior in biological systems.

| Property | Value | Source / Method |

| IUPAC Name | 2-(3-methoxypyridin-4-yl)ethanamine | IUPAC Nomenclature |

| Molecular Formula | C₈H₁₂N₂O | Elemental Composition |

| Molecular Weight | 152.19 g/mol | Calculated |

| Monoisotopic Mass | 152.09496 Da | Calculated |

| CAS Number | Not assigned | - |

| Predicted TPSA | 43.56 Ų | Computational (Isomer data)[5] |

| Predicted LogP | 0.8 - 1.2 | Computational (Isomer data)[5] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |

Note: Some properties are predicted based on data from isomeric compounds such as N-ethyl-3-methoxypyridin-2-amine and 1-(3-methoxypyridin-4-yl)ethan-1-amine due to the lack of published experimental data for the target molecule.[5][6]

Part 2: Synthesis and Purification Workflow

Proposed Synthetic Pathway

The chosen pathway leverages the reduction of a nitrile, a reliable and high-yielding transformation. The starting material, 3-methoxy-4-cyanopyridine, serves as a stable and accessible precursor.

Caption: Proposed two-stage workflow for the synthesis and purification of 3-Methoxypyridin-4-yl ethyl amine.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a hypothetical procedure. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures.

Objective: To synthesize 2-(3-methoxy-4-pyridinyl)ethanamine via the reduction of 3-methoxy-4-cyanopyridine.

Materials:

-

3-Methoxy-4-cyanopyridine

-

Lithium Aluminum Hydride (LAH) or Raney Nickel

-

Anhydrous Tetrahydrofuran (THF) or Ethanol

-

Hydrochloric Acid (HCl)

-

Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology (Using LAH):

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Reagent Addition: Suspend Lithium Aluminum Hydride (2.0 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 3-methoxy-4-cyanopyridine (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Causality Insight: The slow, cooled addition is critical to control the highly exothermic reaction between LAH and the nitrile, preventing dangerous temperature spikes and side reactions.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Cool the reaction back to 0 °C. Cautiously quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Self-Validation: A successful quench will result in the formation of a granular, white precipitate of aluminum salts, which is easily filtered. A gummy or gelatinous precipitate indicates an incomplete quench.

-

-

Extraction: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(3-methoxy-4-pyridinyl)ethanamine, which can then be purified.

Experimental Protocol: Purification

Objective: To purify the crude product via column chromatography and isolate it as a stable hydrochloride salt.

-

Chromatography: Prepare a silica gel column. Dissolve the crude product in a minimal amount of dichloromethane (DCM) and load it onto the column. Elute the product using a gradient of methanol in DCM. A small amount of ammonium hydroxide (0.5-1%) in the mobile phase is often necessary to prevent the amine from streaking on the acidic silica gel.

-

Fraction Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Salt Formation: Combine the pure fractions and remove the solvent in vacuo. Dissolve the resulting free base oil/solid in a minimal amount of anhydrous diethyl ether or methanol.

-

Precipitation: While stirring, add a solution of HCl in diethyl ether (2M) dropwise until no further precipitation is observed.

-

Trustworthiness: Converting the amine to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store long-term compared to the often-oily free base. It also removes any non-basic impurities.

-

-

Final Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure 2-(3-methoxy-4-pyridinyl)ethanamine hydrochloride.

Part 3: Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all proton environments. Expected signals include a singlet for the methoxy protons (~3.9 ppm), two triplets for the ethyl chain protons (~2.8-3.2 ppm), and distinct signals for the three aromatic protons on the pyridine ring.

-

¹³C NMR: Will verify the carbon skeleton, showing eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI) in positive mode is ideal. The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 153.10. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm of the calculated value.[6]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Used to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of water and acetonitrile (containing 0.1% trifluoroacetic acid or formic acid) is a standard method. Purity should exceed 95% for use in biological assays.

-

Part 4: Applications in Drug Development and Research

The 3-Methoxypyridin-4-yl ethyl amine scaffold is a compelling starting point for constructing lead compounds for various therapeutic targets.

-

Enzyme Inhibition: Many enzyme inhibitors utilize a substituted aromatic core to occupy a hydrophobic pocket and a basic side chain to form a salt bridge with a key acidic residue (e.g., Asp, Glu).

-

LSD1 Inhibition: Structurally related 3-(piperidin-4-ylmethoxy)pyridine compounds have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in oncology.[3] The ethylamine moiety can mimic the lysine side chain substrate.

-

Kinase Inhibition: Pyridine and pyrimidine cores are foundational in kinase inhibitor design. N-(pyridin-3-yl)pyrimidin-4-amine analogues are potent CDK2 inhibitors, highlighting the utility of this core structure.[4] The title compound could serve as a fragment for developing inhibitors targeting the ATP binding site.

-

-

GPCR Ligands: The structure bears a resemblance to biogenic amines like histamine and serotonin, suggesting potential activity at G-protein coupled receptors (GPCRs). It can be used as a scaffold to develop selective agonists or antagonists for various CNS targets.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 155 g/mol , this molecule is an ideal fragment for FBDD screening campaigns. It provides three distinct points for chemical elaboration, allowing for rapid optimization of initial fragment hits.

Part 5: Safety and Handling

As a substituted pyridine amine, this compound should be handled with care, assuming it possesses potential hazards typical of its class. The following guidelines are based on safety data for analogous compounds.[9][10]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

Hand Protection: Wear nitrile or neoprene gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling and Storage:

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[11] Storing under an inert gas is recommended for long-term stability.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

By adhering to these protocols, researchers can safely handle 3-Methoxypyridin-4-yl ethyl amine and unlock its potential as a valuable tool in the advancement of chemical and pharmaceutical research.

References

-

Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 2-(6-Methoxypyridin-2-yl)propan-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-4-hydroxyphenyl-ethylamine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-methoxypyridin-4-yl)ethan-1-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

-

Baran, P. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]

- Google Patents. (2013). CN102276526B - Synthesis method of 2-amino pyridine compounds.

-

PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

- Google Patents. (2000). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - 1-(3-methoxypyridin-4-yl)ethan-1-amine (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 7. baranlab.org [baranlab.org]

- 8. Pyridine synthesis [organic-chemistry.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. kishida.co.jp [kishida.co.jp]

1-(3-Methoxypyridin-4-yl)ethan-1-amine physical properties

[1]

Executive Summary

1-(3-Methoxypyridin-4-yl)ethan-1-amine (CAS: 1196733-04-6) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and CNS-active small molecules.[1][2][3] Its structure features a pyridine core substituted with an electron-donating methoxy group at the C3 position and a chiral aminoethyl chain at the C4 position.[1] This specific substitution pattern imparts unique steric and electronic properties, making it a critical scaffold for optimizing solubility and target binding affinity in medicinal chemistry campaigns.[1]

Part 1: Physicochemical Specifications[4]

The following data aggregates experimental values where available and high-confidence predictive models for parameters lacking public experimental records.

Fundamental Identity

| Property | Specification |

| IUPAC Name | 1-(3-methoxypyridin-4-yl)ethan-1-amine |

| Common Name | 1-(3-Methoxy-4-pyridyl)ethylamine |

| CAS Registry Number | 1196733-04-6 |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| SMILES | CC(N)c1c(OC)cncc1 |

| Physical Form | Viscous liquid or low-melting solid (racemate); often supplied as HCl salt |

Thermodynamic & Solution Properties

| Parameter | Value (Condition) | Context/Implication |

| Boiling Point (Predicted) | 245°C ± 20°C (760 mmHg) | High boiling point requires vacuum distillation (e.g., 0.5 mmHg) for purification.[1] |

| Density (Predicted) | 1.08 ± 0.06 g/cm³ | Slightly denser than water due to the heteroatomic core.[1] |

| pKa (Pyridine N) | ~5.2 (Predicted) | The C3-methoxy group exerts an inductive withdrawing effect (-I) balanced by resonance donation (+R), resulting in basicity similar to unsubstituted pyridine.[1] |

| pKa (Primary Amine) | ~9.8 (Predicted) | Typical for benzylic-type amines; fully protonated at physiological pH.[1] |

| LogP (Octanol/Water) | 0.6 – 0.9 | Moderate lipophilicity; suitable for CNS penetration when incorporated into larger scaffolds.[1] |

| Topological Polar Surface Area | ~48 Ų | (26 Ų Amine + 9 Ų Ether + 13 Ų Pyridine N).[1] Favorable for oral bioavailability.[1] |

Part 2: Structural Analysis & Stereochemistry

Chiral Center

The molecule contains a stereocenter at the benzylic (pyridylic) carbon.[1]

-

Enantiomers: (R)-1-(3-methoxypyridin-4-yl)ethan-1-amine and (S)-1-(3-methoxypyridin-4-yl)ethan-1-amine.[1]

-

Significance: In drug development, the (S)-enantiomer is often preferred for kinase selectivity pockets, though this must be empirically determined.[1]

-

Ortho-Effect: The C3-methoxy group creates steric bulk adjacent to the C4-aminoethyl group.[1] This restricts the rotation of the ethyl chain, potentially locking the molecule into a preferred conformation that can enhance binding selectivity compared to the unsubstituted analog.

Electronic Environment

The 3-methoxy group is critical for two reasons:

Part 3: Synthetic Routes & Methodology

The synthesis typically proceeds via reductive amination of the corresponding ketone.[1] Below is the standard self-validating protocol for generating the racemate.

Synthesis Workflow (Graphviz)[1]

Figure 1: Synthetic pathway from the ketone precursor to the enantiomerically pure amine.[1][4]

Experimental Protocol: Reductive Amination

-

Formation of Oxime: Dissolve 3-methoxy-4-acetylpyridine in ethanol. Add 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate.[1] Reflux for 2 hours.

-

Checkpoint: Monitor TLC for disappearance of ketone.[1]

-

-

Reduction: Transfer the crude oxime to a hydrogenation vessel. Add 10% Pd/C catalyst (10 wt% loading).[1] Pressurize with H₂ (40 psi) and stir at RT for 12 hours.

-

Alternative: Use Zinc dust in acetic acid if high-pressure equipment is unavailable.[1]

-

-

Workup: Filter catalyst through Celite. Basify filtrate to pH >12 with NaOH. Extract with Dichloromethane (DCM).[1]

-

Purification: Distill under reduced pressure or convert to the HCl salt for recrystallization.

Part 4: Analytical Characterization

To validate the identity and purity of the compound, the following spectroscopic signatures are diagnostic.

1H NMR Spectroscopy (400 MHz, CDCl3)

-

Pyridine Protons:

-

δ 8.25 (s, 1H, C2-H): The most deshielded proton between the nitrogen and methoxy group.

-

δ 8.18 (d, 1H, C6-H): Doublet due to coupling with C5-H.

-

δ 7.15 (d, 1H, C5-H): Upfield doublet.

-

-

Methoxy Group:

-

δ 3.92 (s, 3H, -OCH3): Sharp singlet, characteristic of aryl methyl ethers.

-

-

Ethyl Chain:

Mass Spectrometry (ESI+)[1]

Part 5: Handling, Safety & Stability[6]

Hazard Profile (GHS Classifications)

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage (due to primary amine alkalinity).[1]

Storage & Stability[4][7][10]

-

Atmosphere: Hygroscopic and air-sensitive.[1] Store under Argon or Nitrogen .[1]

-

Carbonate Formation: Like many primary amines, it reacts with atmospheric CO₂ to form carbamates/carbonates.[1] Appearance of white crust on the liquid surface indicates degradation.[1]

-

Temperature: Store at 2–8°C for long-term stability.

Analytical Workflow for Purity (Graphviz)[1]

Figure 2: Quality control decision tree for validating building block purity.

References

-

Sigma-Aldrich. 1-(3-methoxypyridin-4-yl)ethan-1-amine Product Page. Accessed via Vertex AI Search.[1] Link

-

PubChem. Compound Summary for CID 75488611: 1-(3-methoxypyridin-4-yl)ethan-1-amine. National Library of Medicine (US).[1] Link[1]

-

Enamine Store. Building Block: 1-(3-methoxypyridin-4-yl)ethan-1-amine. Safety Data Sheet and Physical Properties. Link

-

ChemScene. Safety Data Sheet: 1-(6-Methoxypyridin-3-yl)ethan-1-amine (Isomer Analog for Hazard Comparison). Link

Sources

- 1. 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 3. 1-(3-methoxypyridin-4-yl)ethan-1-amine | 1196733-04-6 [sigmaaldrich.com]

- 4. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Safe Handling of 1-(3-Methoxypyridin-4-yl)ethanamine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the safety data for 1-(3-Methoxypyridin-4-yl)ethanamine (CAS No. 1196733-04-6), a key intermediate in pharmaceutical research and development. As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of Safety Data Sheet (SDS) information. Instead, this guide elucidates the causal links between the chemical's properties and the necessary safety protocols, ensuring a self-validating system of laboratory safety.

Compound Identification and Physicochemical Properties

1-(3-Methoxypyridin-4-yl)ethanamine is a substituted pyridine derivative.[1][2] Understanding its basic properties is the foundational step in a robust safety assessment. These characteristics influence its potential for exposure and interaction with other substances.

| Property | Value | Source |

| CAS Number | 1196733-04-6 | |

| IUPAC Name | 1-(3-methoxy-4-pyridinyl)ethanamine | |

| Molecular Formula | C₈H₁₂N₂O | [1][2] |

| Molecular Weight | 152.2 g/mol | |

| Physical Form | Brown oil / Liquid | [3] |

The liquid state of this compound at room temperature necessitates careful handling to avoid splashes and aerosolization, which are primary routes of unintended exposure.

GHS Hazard Analysis: A Mechanistic Perspective

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding chemical hazards.[4][5][6] For 1-(3-Methoxypyridin-4-yl)ethanamine, the classification indicates significant health risks that demand stringent control measures.

| GHS Classification | Hazard Statement | Mechanistic Implication & Rationale |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. This dictates a strict prohibition on eating, drinking, or smoking in the laboratory.[7][8] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | The compound can be absorbed through the skin, causing systemic effects. This underscores the necessity of appropriate gloves and lab coats.[8] |

| Skin Corrosion/Irritation (Category 1B/1C) | H314: Causes severe skin burns and eye damage | This is a primary hazard. The amine functionality can impart corrosive properties, leading to irreversible tissue damage upon contact. This mandates immediate and thorough rinsing after any skin or eye contact. |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | As a liquid, it can have a vapor pressure that allows for inhalation of harmful quantities, especially if heated or aerosolized. All handling must be performed in a certified chemical fume hood.[7][8] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Inhalation of vapors can irritate the mucous membranes and respiratory tract. This reinforces the requirement for adequate ventilation and respiratory protection where necessary. |

GHS Pictograms and Signal Word:

-

Pictograms: Corrosion (GHS05), Exclamation Mark (GHS07)

-

Signal Word: Danger

The "Danger" signal word indicates that this substance presents a high level of hazard.

The Hierarchy of Controls: A Proactive Safety Workflow

Effective risk management relies on implementing a hierarchy of controls. This structured approach prioritizes the most effective measures for mitigating exposure.

Caption: Step-by-step spill response protocol.

Prevent spills from entering sewers or waterways. [3]For large spills, evacuate the area and contact emergency services.

Disposal Considerations

Chemical waste must be disposed of in accordance with institutional, local, and national regulations. Collect waste material in a designated, labeled, and sealed container. Do not dispose of it down the drain.

References

- Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.

- 1-(3-methoxypyridin-4-yl)ethan-1-amine | 1196733-04-6. (n.d.). Sigma-Aldrich.

- JQ-2692 - Safety Data Sheet. (2023, June 10). Combi-Blocks, Inc.

- SAFETY DATA SHEET. (2018, October 3). TCI EUROPE N.V.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Safety Data Sheet. (2017, December 1). Key Organics.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (2023, June 6). Sigma-Aldrich.

- 1-(3-Methoxyphenyl)ethanamine. (n.d.). PubChem.

- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.

- 1-(3-methoxypyridin-4-yl)ethan-1-amine. (n.d.). PubChemLite.

- 1-(3-Methoxypyridin-4-yl)ethan-1-amine. (n.d.). BIOFOUNT.

- GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem.

- GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia.

- GHS Classification Search Tool. (n.d.). ChemRadar.

Sources

- 1. PubChemLite - 1-(3-methoxypyridin-4-yl)ethan-1-amine (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 2. 1196733-04-6|1-(3-Methoxypyridin-4-yl)ethan-1-amine|1-(3-Methoxypyridin-4-yl)ethan-1-amine| -范德生物科技公司 [bio-fount.com]

- 3. kishida.co.jp [kishida.co.jp]

- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mu.edu.sa [mu.edu.sa]

- 6. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. keyorganics.net [keyorganics.net]

Pyridine-based chiral amine building blocks

An In-depth Technical Guide to Pyridine-Based Chiral Amine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines containing a pyridine scaffold are foundational building blocks in modern medicinal chemistry and asymmetric catalysis. The pyridine ring, a bioisostere of a phenyl group, introduces unique electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a privileged structural motif in drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, application, and strategic importance of pyridine-based chiral amines. We will explore key asymmetric synthetic methodologies, their use as powerful ligands and organocatalysts, and their integration into pharmaceutical development, supported by detailed experimental protocols and mechanistic insights.

The Strategic Importance of Pyridine-Based Chiral Amines

Chirality is a fundamental principle in drug design, as the stereochemistry of a molecule dictates its interaction with biological targets.[4][5] More than half of all commercial drugs are chiral compounds, and the demand for enantiomerically pure active pharmaceutical ingredients (APIs) is ever-increasing.[5] Chiral amines, in particular, are ubiquitous structural motifs found in a vast array of pharmaceuticals and natural products.[1][6]

The incorporation of a pyridine ring into a chiral amine framework offers several distinct advantages for the medicinal chemist:

-

Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, which can significantly influence a molecule's solubility, membrane permeability, and binding affinity to target proteins.

-

Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism compared to a phenyl ring, which can lead to improved pharmacokinetic profiles.

-

Bioisosterism: The pyridine motif can serve as a bioisostere for a phenyl ring, allowing for the fine-tuning of electronic and steric properties to optimize drug-receptor interactions.

-

Coordination Chemistry: The lone pair of electrons on the pyridine nitrogen allows for coordination to metal centers, a property that is extensively exploited in the design of chiral ligands for asymmetric catalysis.[7][8]

Synthetic Strategies for Pyridine-Based Chiral Amines

The efficient and stereocontrolled synthesis of pyridine-based chiral amines is a critical challenge in organic chemistry. Several powerful strategies have been developed, each with its own set of advantages and limitations.

Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most direct and atom-economical methods for preparing chiral amines from prochiral precursors such as imines, enamines, or N-heteroaromatic compounds.[6] However, the direct asymmetric hydrogenation of pyridines is challenging due to the aromaticity of the ring and the potential for catalyst poisoning by the nitrogen atom.[9][10][11]

Strategies to overcome these challenges include:

-

Activation of the Pyridine Ring: The pyridine ring can be activated towards hydrogenation by N-alkylation to form pyridinium salts or by coordination to a Lewis acid.[2][10] For example, an iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been developed to produce chiral piperidines with high enantioselectivity.[10]

-

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the pyridine ring to direct the stereochemical outcome of the hydrogenation, after which the auxiliary can be cleaved.[12][13]

-

Specialized Catalyst Systems: The development of highly active and robust catalysts, often based on iridium or ruthenium with chiral phosphine ligands, has enabled the direct asymmetric hydrogenation of some substituted pyridines.[9][14]

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines.[15][16] Enzymes such as transaminases, imine reductases, and monoamine oxidases offer exquisite stereoselectivity under mild reaction conditions.[15][17]

-

Transaminases (TAs): ω-Transaminases are particularly useful for the asymmetric synthesis of chiral amines from the corresponding ketones.[17] The development of engineered TAs with expanded substrate scope has made this a viable method for producing a wide range of chiral amines, including those with pyridine moieties.[18]

-

Chemo-enzymatic Cascades: Combining chemical synthesis with biocatalysis can create highly efficient synthetic routes. For instance, a chemo-enzymatic dearomatization of activated pyridines has been developed to prepare stereo-enriched piperidines.[19]

Other Synthetic Methods

-

Nucleophilic Addition to Imines: The asymmetric addition of nucleophiles (e.g., organometallic reagents, enolates) to pyridyl-imines, catalyzed by a chiral catalyst, is a versatile method for constructing chiral amines.

-

Resolution of Racemates: While not as atom-economical as asymmetric synthesis, the resolution of racemic pyridine-based amines via diastereomeric salt formation with a chiral resolving agent or through kinetic resolution is still a widely used method, especially on an industrial scale.

Applications in Asymmetric Catalysis

The ability of the pyridine nitrogen to coordinate to transition metals makes pyridine-based chiral amines excellent scaffolds for the design of chiral ligands.[7][8] These ligands have found widespread application in a variety of asymmetric transformations.

-

Pyridine-Oxazoline (PyOx) Ligands: This class of ligands has seen a "renaissance" in recent years and has been successfully employed in a wide range of asymmetric reactions, including hydrosilylation, allylic alkylation, and cyclopropanation.[20]

-

Bipyridine and Phenanthroline Ligands: Chiral bipyridine and phenanthroline ligands are privileged structures in asymmetric catalysis, particularly in oxidation and reduction reactions.[8]

-

Pyridine-Phosphine Ligands: These P,N-ligands combine the properties of a hard nitrogen donor and a soft phosphorus donor, making them versatile for a variety of metal-catalyzed reactions, including asymmetric hydrogenation.[14]

-

Pyridine N-Oxide Ligands: The corresponding N-oxides of chiral pyridines have also emerged as useful ligands and organocatalysts in their own right.[21][22]

The performance of several classes of pyridine-based chiral ligands in asymmetric catalysis is summarized in the table below.

| Ligand Class | Metal | Reaction Type | Typical Enantioselectivity (ee) | Reference |

| Pyridine-Oxazoline (PyOx) | Pd, Ir, Cu | Allylic Alkylation, Hydrosilylation | 85-99% | [20] |

| Chiral Bipyridine | Ni, Ir | Reductive Addition, C-H Borylation | 90-99% | [7] |

| Pyridine-Aminophosphine | Ir, Ru | Asymmetric Hydrogenation | >95% | [14] |

| Pyridine-N,N'-Dioxide | Ni | Friedel-Crafts Alkylation | up to 99% | [22] |

Case Studies in Drug Discovery and Development

The strategic incorporation of pyridine-based chiral amine motifs is a recurring theme in modern drug design.

Case Study: Niraparib

Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. A key structural feature of Niraparib is its chiral piperidine ring. A highly efficient chemo-enzymatic synthesis has been developed for a key chiral piperidine intermediate of Niraparib, highlighting the power of combining chemical and biological catalysis to access complex chiral building blocks.[19]

Case Study: Preclamol and OSU-6162

Preclamol and OSU-6162 are antipsychotic drug candidates that feature a chiral 3-substituted piperidine scaffold. A chemo-enzymatic dearomatization strategy has been successfully applied to the synthesis of both enantiomers of these compounds in high yield and enantiomeric excess, demonstrating the versatility of this approach for accessing medicinally relevant piperidines.[19]

Practical Considerations and Experimental Protocols

The successful synthesis and application of pyridine-based chiral amines require careful attention to experimental detail. Below is a representative protocol for the asymmetric hydrogenation of a pyridyl ketone, a common precursor to chiral pyridyl alcohols and amines.

Protocol: Asymmetric Hydrogenation of 2-Acetylpyridine

This protocol is a generalized procedure based on established methods for the asymmetric hydrogenation of ketones.

Materials:

-

2-Acetylpyridine

-

[Rh(cod)2]BF4 (precatalyst)

-

(R,R)-Me-BPE (chiral phosphine ligand)

-

Anhydrous, degassed methanol

-

High-pressure autoclave equipped with a magnetic stir bar

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with [Rh(cod)2]BF4 (0.005 mmol, 1 mol%) and (R,R)-Me-BPE (0.0055 mmol, 1.1 mol%).

-

Add anhydrous, degassed methanol (2 mL) and stir the mixture for 20 minutes to allow for catalyst pre-formation.

-

Add 2-acetylpyridine (0.5 mmol, 1 equiv) to the catalyst solution.

-

Seal the glass liner inside the autoclave.

-

Remove the autoclave from the glovebox and connect it to a hydrogen line.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to 50 bar of hydrogen.

-

Stir the reaction mixture at 30 °C for 16 hours.

-

After the reaction is complete, carefully vent the autoclave and purge with nitrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

The enantiomeric excess (ee) of the product, (R)-1-(pyridin-2-yl)ethanol, can be determined by chiral HPLC or GC analysis.

-

The crude product can be purified by column chromatography on silica gel.

Expected Outcome:

This reaction typically affords the chiral alcohol product in high yield (>95%) and high enantioselectivity (>98% ee). The resulting chiral alcohol can then be converted to the corresponding chiral amine via standard functional group manipulations (e.g., mesylation followed by azide displacement and reduction).

Visualization of Key Concepts

Workflow for Synthesis and Application

Caption: General workflow for the synthesis and application of pyridine-based chiral amines.

Simplified Catalytic Cycle for Asymmetric Hydrogenation

Caption: A simplified catalytic cycle for the metal-catalyzed asymmetric hydrogenation of a pyridyl ketone.

Future Outlook

The field of pyridine-based chiral amine synthesis and application continues to evolve rapidly. Future research will likely focus on the development of more sustainable and efficient catalytic systems, including novel biocatalysts and earth-abundant metal catalysts. The integration of flow chemistry and machine learning for reaction optimization will also play a crucial role in accelerating the discovery and development of new chiral building blocks and their applications in catalysis and medicine.

References

- Kuijpers, P. F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines.

-

Wang, Z., et al. (2020). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 53(8), 1557–1571. [Link]

-

Li, W., et al. (2017). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters, 19(18), 4888–4891. [Link]

-

Cheung, H. Y., & Yu, W. Y. (2007). Chiral pyridine-containing ligands in asymmetric catalysis. Coordination Chemistry Reviews, 251(17-20), 2154–2182. [Link]

-

Villo, P., et al. (2019). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 58(31), 10583–10587. [Link]

-

Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(37), 9456–9459. [Link]

-

Le-Criox, M. W., et al. (2022). Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. Organic Letters, 24(39), 7169–7174. [Link]

-

Gao, C., et al. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(16), 6271–6286. [Link]

-

Wang, D., et al. (2019). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 17(33), 7737–7742. [Link]

-

Bolm, C., & Hildebrand, J. P. (2004). Chiral Pyridine N-Oxides: Useful Ligands for Asymmetric Catalysis. ChemInform, 35(9). [Link]

-

Park, E. S., et al. (2019). Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines. Structural and Activity Features in the Reactivity of Transaminases. ACS Catalysis, 9(3), 1879–1886. [Link]

-

Arnold, F. H., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Organic Letters, 25(50), 8968–8973. [Link]

-

Reddy, R. S., et al. (2020). New tertiary amine-derived C2-symmetric chiral pyridine-N,N′-dioxide ligands and their applications in asymmetric catalysis. Organic Chemistry Frontiers, 7(14), 1840–1846. [Link]

-

Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13494–13563. [Link]

-

Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305–309. [Link]

-

Turner, N. J. (2014). Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. CHIMIA International Journal for Chemistry, 68(4), 238-242. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Chiral Amines in Drug Discovery and Development. Pharma Focus Asia. [Link]

-

Fernández-Pérez, H., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8(1), 2058. [Link]

-

France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(5), 2295–2352. [Link]

-

Britton, J., et al. (2023). Scalable and sustainable synthesis of chiral amines by biocatalysis. Communications Chemistry, 6(1), 1-10. [Link]

-

Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(40), 18365–18372. [Link]

-

Fernández-Pérez, H., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8(1), 2058. [Link]

-

Foley, D. J., et al. (2021). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. Journal of Medicinal Chemistry, 64(21), 15499–15525. [Link]

-

Bonet, A., et al. (2010). Asymmetric synthesis of α-amino boronate esters via organocatalytic pinacolboryl addition to tosylaldimines. Chemical Communications, 46(43), 8234-8236. [Link]

-

Singh, V., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(18), 12724-12739. [Link]

-

Rodríguez-Albaladejo, C., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(1), 237. [Link]

-

Zhang, Z., et al. (2017). Palladium-catalyzed asymmetric addition of diarylphosphines to N-tosylimines. Chemical Communications, 53(83), 11451-11454. [Link]

-

Kumar, A., et al. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 13, 2398–2445. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 13. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. New tertiary amine-derived C2-symmetric chiral pyridine-N,N′-dioxide ligands and their applications in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Aqueous Solubility Profile of 1-(3-Methoxypyridin-4-yl)ethan-1-amine

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the aqueous solubility of 1-(3-Methoxypyridin-4-yl)ethan-1-amine (CAS: 1196733-04-6).[1] As a dual-basic small molecule featuring a pyridine ring and a primary aliphatic amine, its solubility is governed strictly by pH-dependent ionization.

While the hydrochloride salt forms of this compound exhibit high aqueous solubility (>100 mg/mL), the free base presents a complex profile characterized by moderate intrinsic solubility and a tendency to form "oiling-out" emulsions at neutral-to-basic pH. This guide outlines the theoretical physicochemical framework and details three self-validating experimental protocols to accurately determine and optimize its solubility for drug development applications.

Physicochemical Characterization

To design robust solubility experiments, we must first understand the molecular drivers.[1][2] 1-(3-Methoxypyridin-4-yl)ethan-1-amine is an amphiphilic base.[1]

Structural Analysis & pKa Prediction

The molecule contains two ionizable nitrogen centers.[1] Understanding their specific pKa values is critical for predicting solubility behavior in biological buffers.[1]

-

Center A (Primary Amine): The 1-aminoethyl group is the most basic center.[1][3] Based on structural analogs (e.g., 1-(pyridin-4-yl)ethanamine), the estimated pKa is 8.8 – 9.2 .

-

Center B (Pyridine Nitrogen): The pyridine ring nitrogen is less basic.[1][3] The 3-methoxy substituent (electron-withdrawing by induction, donating by resonance) and the 4-alkyl group generally result in a pKa near 5.2 – 5.8 .[1]

| Property | Value (Estimated) | Rationale |

| Molecular Weight | 152.20 g/mol | Small molecule, favorable for solubility.[1] |

| pKa 1 (Pyridine) | ~5.5 | Protonated at pH < 5.[1][3] |

| pKa 2 (Amine) | ~9.0 | Protonated at pH < 9.[1][3] |

| LogP (Free Base) | 0.6 – 0.9 | Moderately lipophilic; likely soluble in organic solvents.[1][3] |

| LogD (pH 7.4) | -1.5 to -0.5 | Highly soluble due to ionization (Monocation).[1][3] |

| Intrinsic Solubility ( | 5 – 20 mg/mL | Moderate solubility of the neutral species.[1][3] |

Solubility Dynamics vs. pH

The solubility (

-

pH < 5 (High Solubility): The molecule exists as a dication (

).[1][3] Solubility is extremely high, often limited only by the counter-ion (e.g., Chloride common ion effect).[1][2][3] -

pH 6–8 (Moderate/High Solubility): The molecule is a monocation (

).[1][3] Solubility remains high, suitable for most aqueous formulations.[1][2] -

pH > 10 (Low Solubility): The molecule exists as a neutral free base (

).[1][3] This is the region of minimum solubility (

Visualization of Solubility Equilibrium

The following diagram illustrates the ionization states and the experimental workflow to determine the solubility profile.

Figure 1: Ionization equilibrium of 1-(3-Methoxypyridin-4-yl)ethan-1-amine showing the transition from highly soluble cationic forms to the lipophilic free base.[1]

Experimental Protocols

As specific literature values are sparse, the following protocols are designed to generate definitive solubility data. These protocols are self-validating, meaning they include internal checks to detect errors like degradation or adsorption.[1]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.[1][3]

Materials:

-

Buffers: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 7.4), Borate Buffer (pH 10.0).[1][2][3]

-

Syringe filters (0.45 µm PVDF - Note: Do not use Nylon as amines can bind).[1][3]

Procedure:

-

Supersaturation: Add excess compound to 2 mL of buffer in a glass vial. For the free base, ensure liquid droplets are visible (if oil) or solid persists.[1][2][3]

-

Target: ~50 mg/mL initially.[1]

-

-

Equilibration: Shake at 25°C for 24 hours.

-

pH Verification: Measure the pH of the supernatant after 24 hours.

-

Filtration: Filter 1 mL of supernatant. Discard the first 200 µL (saturation of filter membrane).[1][3]

-

Quantification: Dilute the filtrate 1:100 with mobile phase and analyze via HPLC.

HPLC Conditions (Generic):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm).[1][2][3]

-

Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.[1]

-

Gradient: 5% B to 95% B over 10 min.

Protocol B: Kinetic Solubility (High-Throughput)

For rapid screening during lead optimization.[1][3]

-

Prepare a 10 mM stock solution of the compound in DMSO.[1]

-

Spike 10 µL of stock into 490 µL of PBS (pH 7.4). Final concentration: 200 µM.[1]

-

Incubate for 2 hours at room temperature with shaking.

-

Filter (or centrifuge at 3000g).

-

Analyze supernatant via UV-Vis plate reader or LC-MS.[1]

-

Calculation: Solubility limit is reached if the recovery is <80% of the theoretical 200 µM concentration.[1]